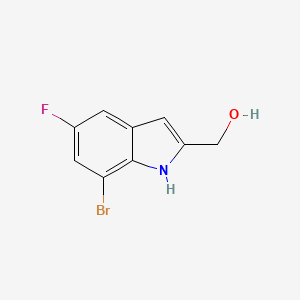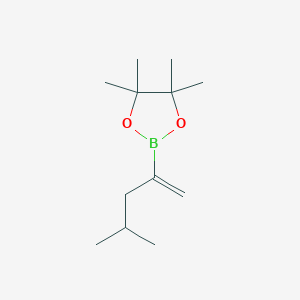
rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans (rac-EPCPC) is a cyclopropane-containing compound with a pyrazole ring attached to the cyclopropane ring. It is a chiral compound that has been studied extensively for its applications in organic synthesis, due to its ability to form stable complexes with transition metal catalysts. Rac-EPCPC has also been studied for its potential use in medicinal chemistry, as it can be used to synthesize a wide range of biologically active compounds.
作用機序
Rac-EPCPC is able to form stable complexes with transition metal catalysts, allowing for the synthesis of a wide range of compounds. It is also able to form stable complexes with a variety of drugs, allowing them to be delivered to target areas of the body. The mechanism of action of rac-EPCPC is not fully understood, but it is believed that the cyclopropane ring of the compound is able to interact with the transition metal catalysts in a specific way, allowing for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-EPCPC are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have potential anti-diabetic effects, and it has been suggested that it may be useful in the treatment of certain neurological disorders.
実験室実験の利点と制限
The advantages of using rac-EPCPC in lab experiments include its ability to form stable complexes with transition metal catalysts, allowing for the synthesis of a wide range of compounds. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain cancer cells. However, there are some limitations to using rac-EPCPC in lab experiments, such as its instability in solution and its potential toxicity.
将来の方向性
The future directions for research into rac-EPCPC include further studies into its potential applications in drug delivery and its potential use in the treatment of certain neurological disorders. Additionally, further research into the biochemical and physiological effects of rac-EPCPC is needed in order to fully understand its potential therapeutic applications. Additionally, further studies into the mechanism of action of rac-EPCPC are needed in order to better understand its ability to form stable complexes with transition metal catalysts. Finally, further research into the potential toxicity of rac-EPCPC is needed in order to ensure its safe use in lab experiments.
合成法
Rac-EPCPC can be synthesized through a variety of methods, including the cyclization of rac-ethyl (rac-ethyl (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate, trans (rac-EPCPC) with a variety of transition metal catalysts. The most commonly used catalysts are palladium, ruthenium, and nickel. The reaction is typically performed in a solvent such as dichloromethane, and the reaction is usually carried out at a temperature of 80-90°C.
科学的研究の応用
Rac-EPCPC has been studied extensively for its applications in organic synthesis, due to its ability to form stable complexes with transition metal catalysts. It has also been used in medicinal chemistry, as it can be used to synthesize a wide range of biologically active compounds. Rac-EPCPC has also been studied for its potential use in drug delivery, as it can be used to form stable complexes with a variety of drugs, allowing them to be delivered to target areas of the body.
特性
IUPAC Name |
ethyl (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBZTVHGFESSW-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


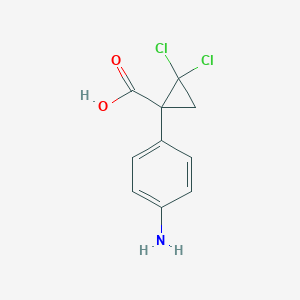

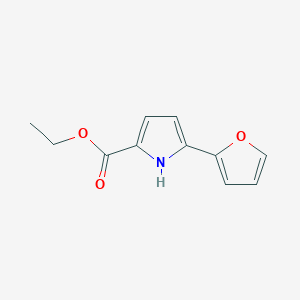
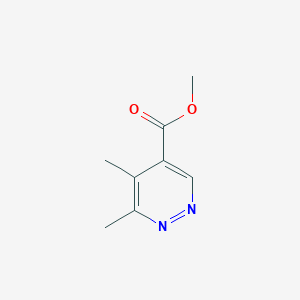

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)
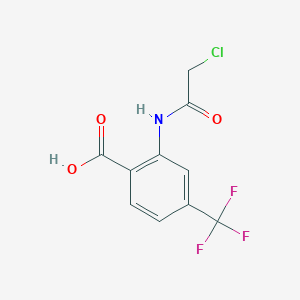
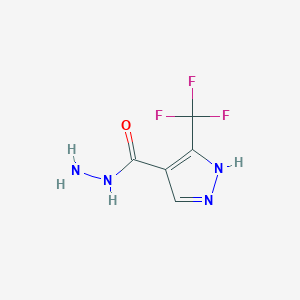

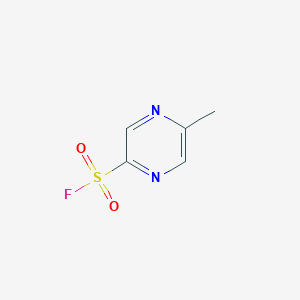
![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)
